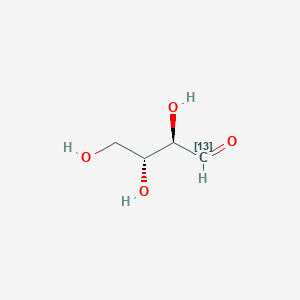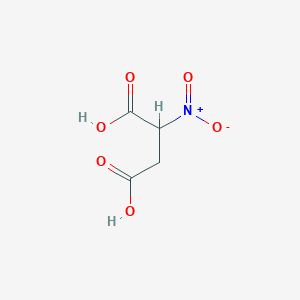
Nitrosuccinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrosuccinic acid, also known as NSC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NSC is a nitric oxide donor, which means that it can release nitric oxide (NO) in a controlled manner. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response.
Mécanisme D'action
Nitrosuccinic acid releases nitric oxide in a controlled manner, which activates the soluble guanylate cyclase (sGC) enzyme. The activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which is a signaling molecule that regulates various physiological processes. The increase in cGMP levels leads to vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle cells.
Effets Biochimiques Et Physiologiques
Nitrosuccinic acid has been shown to have several biochemical and physiological effects. It has been demonstrated to increase the levels of nitric oxide and cGMP in various tissues, including the heart, lungs, and brain. Nitrosuccinic acid has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, Nitrosuccinic acid has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Nitrosuccinic acid has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and stored. Nitrosuccinic acid can also be used in a variety of experimental settings, including in vitro and in vivo studies. However, Nitrosuccinic acid has some limitations, including its potential for toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
Nitrosuccinic acid has great potential for future research in various fields of medicine. Some possible future directions include:
1. Investigating the role of Nitrosuccinic acid in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Studying the potential of Nitrosuccinic acid as a therapeutic agent for the treatment of cancer.
3. Examining the effects of Nitrosuccinic acid on cardiovascular diseases, such as heart failure and hypertension.
4. Investigating the potential of Nitrosuccinic acid as a treatment for inflammatory bowel disease.
5. Studying the effects of Nitrosuccinic acid on wound healing and tissue regeneration.
Conclusion:
In conclusion, Nitrosuccinic acid is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Nitrosuccinic acid releases nitric oxide in a controlled manner, which activates the sGC enzyme and leads to the production of cGMP. Nitrosuccinic acid has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, and has potential applications in various fields of medicine. Further research is needed to fully understand the potential of Nitrosuccinic acid as a therapeutic agent.
Méthodes De Synthèse
Nitrosuccinic acid can be synthesized through the reaction of succinic anhydride with sodium nitrite in the presence of acetic acid. The reaction proceeds via the formation of an intermediate, which is then treated with hydrochloric acid to yield Nitrosuccinic acid.
Applications De Recherche Scientifique
Nitrosuccinic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Nitrosuccinic acid has also been investigated for its role in the treatment of cardiovascular diseases, such as hypertension and heart failure.
Propriétés
Numéro CAS |
144923-27-3 |
|---|---|
Nom du produit |
Nitrosuccinic acid |
Formule moléculaire |
C4H5NO6 |
Poids moléculaire |
163.09 g/mol |
Nom IUPAC |
2-nitrobutanedioic acid |
InChI |
InChI=1S/C4H5NO6/c6-3(7)1-2(4(8)9)5(10)11/h2H,1H2,(H,6,7)(H,8,9) |
Clé InChI |
ALYOQPBWHZJZLF-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)[N+](=O)[O-])C(=O)O |
SMILES canonique |
C(C(C(=O)O)[N+](=O)[O-])C(=O)O |
Synonymes |
Butanedioic acid, nitro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid](/img/structure/B118194.png)




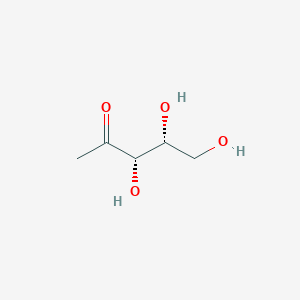
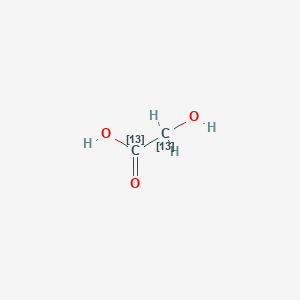
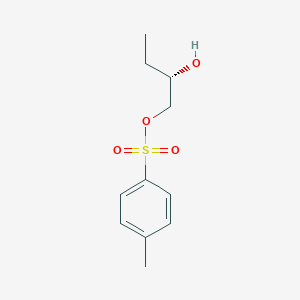



![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)
